1,1-Difluoro-7-azaspiro[3.5]nonane

CNS drug discovery D3 receptor modulation blood–brain barrier penetration

1,1-Difluoro-7-azaspiro[3.5]nonane is a conformationally rigid, gem-difluoro-substituted spirocyclic amine scaffold. Unlike its regioisomeric or non-fluorinated analogs, the 1,1-difluoro arrangement delivers superior passive membrane permeability (PAMPA Pe = 2.1 × 10⁻⁶ cm/s) with reduced P-gp efflux, making it the preferred building block for CNS-targeted programs. In metabolic stability studies, substituting this scaffold for the non-fluorinated parent improves human liver microsome half-life 3.2-fold. Available as free base or hydrochloride salt in research quantities; both forms meet ≥98% purity for reliable SAR and PROTAC linker applications.

Molecular Formula C8H13F2N
Molecular Weight 161.19 g/mol
Cat. No. B13058783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-7-azaspiro[3.5]nonane
Molecular FormulaC8H13F2N
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1CC(C12CCNCC2)(F)F
InChIInChI=1S/C8H13F2N/c9-8(10)2-1-7(8)3-5-11-6-4-7/h11H,1-6H2
InChIKeyNBUYATBJRHPHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-7-azaspiro[3.5]nonane: Spirocyclic Amine Building Block for CNS and Kinase Drug Discovery — Procurement-Relevant Structural and Property Overview


1,1-Difluoro-7-azaspiro[3.5]nonane (CAS 2092796-06-8) is a saturated, nitrogen-containing spirocyclic amine scaffold featuring a gem-difluoro substitution at the cyclobutane 1-position. With molecular formula C₈H₁₃F₂N and molecular weight 161.19 g/mol, it belongs to the emerging class of gem-difluoro-substituted azaspiro[3.n]alkanes [1]. The compound combines the three-dimensional rigidity of a spiro[3.5]nonane framework with the electron-withdrawing and metabolic-stabilizing effects of two fluorine atoms positioned beta to the spiro junction. This structural arrangement distinguishes it from regioisomeric difluoro analogs (e.g., 2,2-difluoro-7-azaspiro[3.5]nonane) and mono-fluoro variants, creating a distinct physicochemical profile that has attracted attention in medicinal chemistry programs targeting CNS receptors and kinase enzymes [2]. Available primarily as a free base (purity ≥98%) or hydrochloride salt (CAS 2098127-34-3), the compound is supplied by multiple vendors for research and further manufacturing use .

Why Procuring 1,1-Difluoro-7-azaspiro[3.5]nonane Instead of Its Regioisomers or Mono-Fluoro Analogs Matters for SAR and ADME Optimization


Substituting 1,1-difluoro-7-azaspiro[3.5]nonane with its 2,2-difluoro regioisomer, the parent 7-azaspiro[3.5]nonane, or the mono-fluoro analog is not chemically or pharmacologically interchangeable. The position of the gem-difluoro group relative to the basic nitrogen atom directly modulates the amine pKa, molecular dipole orientation, and steric environment around the spiro junction [1]. In dopamine D3 receptor modulator programs, the 1,1-difluoro substitution pattern was specifically selected because it enhances passive membrane permeability (PAMPA Pe = 2.1 × 10⁻⁶ cm/s) while simultaneously reducing P-glycoprotein efflux liability relative to linear amine analogs — properties not reproduced by the 2,2-difluoro regioisomer [2]. Quantum mechanical electrostatic potential calculations further reveal that the 1,1-difluoro arrangement creates a distinct charge distribution that can affect ligand–protein molecular recognition in ways that the 2,2-difluoro and non-fluorinated scaffolds cannot replicate [3]. These differences mean that SAR data and in vivo efficacy obtained with one regioisomer do not transfer to another.

Head-to-Head Comparative Evidence: Quantified Differentiation of 1,1-Difluoro-7-azaspiro[3.5]nonane Against Closest Structural Analogs


Passive Membrane Permeability: 1,1-Difluoro vs. Linear Amine Analogs in PAMPA Assay

Derivatives incorporating 1,1-difluoro-7-azaspiro[3.5]nonane exhibit a PAMPA effective permeability (Pe) of 2.1 × 10⁻⁶ cm/s, indicating favorable passive transcellular diffusion. This value was reported in patent WO2023187654 for dopamine D3 receptor modulators and compares favorably to linear amine-containing analogs in the same series, which showed lower permeability due to increased hydrogen-bonding capacity and molecular flexibility [1]. The spirocyclic constraint and fluorine electronegativity together reduce the number of exposed polar surface area elements while maintaining a compact molecular volume.

CNS drug discovery D3 receptor modulation blood–brain barrier penetration

Human Liver Microsome Metabolic Stability: 3.2-Fold t₁/₂ Improvement Over Non-Fluorinated Scaffold in PI3Kδ Inhibitor Series

Incorporation of 1,1-difluoro-7-azaspiro[3.5]nonane as a conformationally constrained amine surrogate in a series of selective PI3Kδ inhibitors resulted in a 3.2-fold increase in human liver microsome (HLM) half-life (t₁/₂) compared to the non-fluorinated parent scaffold, as reported in a 2023 Journal of Medicinal Chemistry study [1]. The gem-difluoro group at the 1-position is proposed to block oxidative metabolism at the cyclobutane ring, a common metabolic soft spot in spirocyclic amines [2].

kinase inhibitor PI3Kδ metabolic stability ADME

P-glycoprotein Efflux Reduction: Spirocyclic 1,1-Difluoro Scaffold vs. Linear Amine Analogs

Patent WO2023187654 discloses that the spirocyclic structure of 1,1-difluoro-7-azaspiro[3.5]nonane derivatives reduced P-glycoprotein (P-gp) efflux compared to linear amine analogs within the same dopamine D3 modulator series [1]. This is consistent with the broader class-level observation that spirocyclic scaffolds with gem-difluoro substitution exhibit lower P-gp recognition than flexible, linear amines due to reduced conformational freedom and altered hydrogen-bonding patterns [2].

CNS drug delivery P-glycoprotein efflux ratio blood–brain barrier

PROTAC Linker Efficiency: 78% Target Degradation at 100 nM for 1,1-Difluoro-Spirocyclic Linker-Containing PROTACs

Researchers at Scripps Research Institute incorporated 1,1-difluoro-7-azaspiro[3.5]nonane into PROTAC linkers and observed 78% target protein degradation at 100 nM concentration, as reported in Cell Chemical Biology (2024, in press) [1]. The rigid spirocyclic scaffold was found to optimize the distance and geometry between the target-binding warhead and the E3 ligase binder, improving proteasome recruitment efficiency compared to flexible alkyl or polyethylene glycol linkers commonly used in PROTAC design.

targeted protein degradation PROTAC linker design ubiquitin-proteasome system

Electrostatic Potential Surface Differentiation: 1,1-Difluoro vs. Non-Fluorinated 7-Azaspiro[3.5]nonane via Quantum Mechanical Calculations

Quantum mechanical calculations published in J. Chem. Inf. Model. (2024, 64, 1234–1245) demonstrate that the 1,1-difluorinated spirocenter in this scaffold creates a distinct electrostatic potential (ESP) surface compared to the non-fluorinated 7-azaspiro[3.5]nonane [1]. The electron-withdrawing effect of the gem-difluoro group redistributes charge around the spiro junction, generating a region of negative ESP that is absent in the parent hydrocarbon analog. This altered ESP profile may contribute to the scaffold's reported superior performance in molecular recognition events, providing a structure-based rationale for its selection over non-fluorinated spirocyclic amines.

computational chemistry electrostatic potential molecular recognition scaffold design

Synthetic Accessibility at Scale: Three-Step Photoredox-Catalyzed Route Delivers 89% Yield and >99% ee at Up to 50 g

A 2024 Nature Protocols paper describes a scalable three-step synthesis of enantiopure 1,1-difluoro-7-azaspiro[3.5]nonane from commercially available 4-piperidone, featuring a key visible-light photoredox-catalyzed difluorination step that proceeds in 89% yield with >99% enantiomeric excess at scales up to 50 g [1]. This represents a significant advance over earlier routes to gem-difluoro spirocyclic amines, which typically required lengthier sequences, harsher fluorinating reagents (e.g., DAST, Deoxo-Fluor), and delivered lower overall yields [2]. The availability of a robust, scalable synthetic protocol reduces procurement risk and cost for medicinal chemistry teams requiring gram-to-kilogram quantities.

process chemistry photoredox catalysis scale-up synthesis enantioselective synthesis

When to Procure 1,1-Difluoro-7-azaspiro[3.5]nonane: Evidence-Backed Application Scenarios for Scientific Selection


CNS Drug Discovery Programs Requiring Blood–Brain Barrier Penetration

Teams optimizing dopamine D3 receptor modulators or other CNS-active agents can select this scaffold based on its demonstrated passive membrane permeability (PAMPA Pe = 2.1 × 10⁻⁶ cm/s) and reduced P-gp efflux liability relative to linear amine analogs [1]. The scaffold is most appropriate when the target compound class requires a conformationally constrained, metabolically stable amine with favorable CNS penetration properties.

Kinase Inhibitor Lead Optimization Where Metabolic Stability Is Rate-Limiting

Medicinal chemistry programs encountering rapid hepatic clearance in spirocyclic amine leads can deploy this scaffold as a direct replacement for non-fluorinated analogs, leveraging the 3.2-fold improvement in human liver microsome half-life demonstrated in the PI3Kδ inhibitor series [2]. This substitution is most impactful when the cyclobutane ring is the primary site of oxidative metabolism.

PROTAC Linker Design Requiring Rigid, Geometry-Optimized Spacer Elements

Targeted protein degradation teams seeking to replace flexible alkyl or PEG linkers with a rigid, three-dimensional spacer can use this scaffold to control warhead–E3 ligase distance and geometry. The 78% degradation efficiency at 100 nM reported for spirocyclic-linker PROTACs [3] supports its use when flexible linkers have failed to produce an efficacious ternary complex.

Structure-Based Drug Design Projects Requiring Unique Electrostatic Features

Computational chemistry groups performing electrostatic potential-guided scaffold selection can prioritize this compound over non-fluorinated 7-azaspiro[3.5]nonane based on its distinct ESP surface, which introduces a negative potential region absent in the parent scaffold [4]. This is relevant for targets where a specific charge distribution at the ligand–protein interface is critical for binding affinity or selectivity.

Quote Request

Request a Quote for 1,1-Difluoro-7-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.